Eg5-I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

Eg5-I 的合成涉及多个步骤,从核心骨架的制备开始,然后进行功能化以引入特定取代基,从而增强其抑制活性。合成路线通常包括:

核心骨架的形成: 此步骤涉及构建杂环核心,通常通过环化反应。

功能化: 向核心骨架引入各种官能团,以提高结合亲和力和选择性。这可能涉及烷基化、酰化和卤化等反应。

工业生产方法

This compound 的工业生产需要优化合成路线,以确保可扩展性和成本效益。这涉及:

工艺优化: 优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率并最小化副产物。

自动化: 利用自动化合成平台来提高通量和一致性。

质量控制: 实施严格的质量控制措施,以确保最终产品的纯度和效力.

化学反应分析

反应类型

Eg5-I 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的氧化物,这可能会改变其生物活性。

还原: 还原反应可以改变 this compound 上的官能团,可能影响其结合亲和力。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生氧化物,而取代反应可以产生多种取代衍生物 .

科学研究应用

Eg5-I 具有广泛的科学研究应用,包括:

化学: 用作研究有丝分裂机制和驱动蛋白纺锤体蛋白在细胞分裂中的作用的工具化合物。

生物学: 用于细胞和分子生物学研究,以研究有丝分裂抑制对细胞周期进程和凋亡的影响。

医学: 作为癌症治疗的潜在治疗剂,特别是对驱动蛋白纺锤体蛋白表达水平高的癌症进行研究。

作用机制

Eg5-I 通过与驱动蛋白纺锤体蛋白结合发挥作用,抑制其 ATPase 活性。这种抑制阻止了双极纺锤体的正常形成,导致有丝分裂停滞,随后癌细胞凋亡。 分子靶点包括驱动蛋白纺锤体蛋白上的变构结合位点,这些位点对其运动活性至关重要 .

相似化合物的比较

Eg5-I 与其他驱动蛋白纺锤体蛋白抑制剂(如单极杆菌素和异棘霉素)进行比较。虽然所有这些化合物都靶向相同的蛋白质,但 this compound 具有独特的结构特征,增强了其结合亲和力和选择性。类似化合物包括:

单极杆菌素: 驱动蛋白纺锤体蛋白的首个选择性抑制剂,以其独特的单极纺锤体表型而闻名。

This compound 因其改善的药代动力学特性和减少的脱靶效应而脱颖而出,使其成为作为抗癌药物进一步开发的有希望的候选者 .

生物活性

Eg5, also known as kinesin spindle protein (KSP), is a motor protein that plays a crucial role in mitosis by facilitating the separation of chromosomes through the formation of a bipolar spindle. Inhibitors of Eg5, such as Eg5-I, have garnered significant attention in cancer research due to their potential as therapeutic agents. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

Eg5 functions by moving along microtubules and is essential for the proper alignment and segregation of chromosomes during cell division. Inhibition of Eg5 disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells. The primary mechanism through which Eg5 inhibitors operate involves the blockade of ATPase activity, which is necessary for the motor function of Eg5.

Research Findings

Recent studies have highlighted the efficacy of various Eg5 inhibitors, including YL001 and monastrol. These compounds demonstrate significant antitumor activity across multiple cancer cell lines.

Table 1: Efficacy of Eg5 Inhibitors in Various Cancer Cell Lines

| Compound | Cell Line | EC50 (μM) | Observations |

|---|---|---|---|

| YL001 | CNE-2Z (nasopharyngeal cancer) | 5-10 | Highly sensitive to treatment |

| YL001 | K562 (leukemia) | 10-15 | Significant growth inhibition |

| YL001 | HT1080 (fibrosarcoma) | >70 | Resistant to treatment |

| Monastrol | HeLa | 0.7 | Induces monoastral spindles |

The data indicate that the sensitivity to Eg5 inhibitors correlates with the expression levels of the Eg5 gene across different cell lines. For instance, HeLa cells exhibit higher expression levels and are more responsive to treatment compared to HT1080 cells, which show resistance due to lower expression levels of Eg5 .

Case Studies

Several case studies have illustrated the potential of Eg5 inhibitors in clinical settings:

- Multiple Myeloma : The compound Arry-520 (filanesib), an Eg5 inhibitor, has shown promising results in clinical trials for patients with multiple myeloma. It demonstrated significant efficacy in reducing tumor burden and improving patient outcomes .

- Breast Cancer : A study involving breast cancer models indicated that treatment with monastrol led to increased apoptosis and reduced tumor growth, suggesting that targeting Eg5 could be a viable strategy for therapy-resistant tumors .

- Combination Therapy : Research has indicated that combining Eg5 inhibitors with traditional chemotherapeutics may enhance overall efficacy. For example, synergy between YL001 and tubulin-targeting agents was observed, suggesting a potential strategy to overcome drug resistance .

Challenges and Future Directions

Despite the promising results associated with Eg5 inhibitors, challenges remain in their development. Many compounds exhibit limited efficacy due to the development of resistance mechanisms. Ongoing research is focused on:

- Identifying New Binding Sites : Exploring alternative binding sites on Eg5 could lead to the development of more effective inhibitors.

- Drug Synergy : Investigating combinations with existing chemotherapeutics to enhance treatment outcomes.

- Biomarker Development : Establishing biomarkers for predicting patient response to Eg5 inhibitors could facilitate personalized therapy approaches .

属性

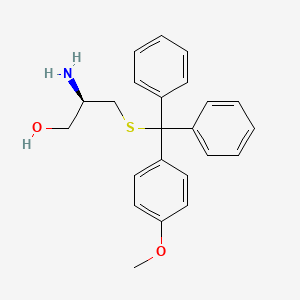

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2S/c1-26-22-14-12-20(13-15-22)23(27-17-21(24)16-25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21,25H,16-17,24H2,1H3/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYHDWRETJHQFE-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Monastrol interact with Eg5 and what are the downstream effects?

A1: Monastrol specifically inhibits the mitotic kinesin Eg5. [, ] This inhibition stems from Monastrol's ability to bind to the Eg5 motor domain, disrupting its interaction with microtubules. [, ] This binding interferes with Eg5's function in establishing the bipolar spindle during cell division by preventing the cross-linking and sliding apart of anti-parallel microtubules. [] Consequently, cells treated with Monastrol arrest in mitosis, exhibiting monopolar spindles and unseparated centrosomes. [] This prolonged mitotic arrest ultimately leads to apoptotic cell death, highlighting Monastrol's potential as an anti-cancer agent. []

Q2: Can you elaborate on the structural insights into Monastrol's interaction with Eg5 and how this information can guide the development of more potent inhibitors?

A2: Crystallographic studies of the Eg5 motor domain in complex with Monastrol and its analogs have been crucial in understanding the molecular basis of inhibition. [] These studies reveal that Monastrol binds to a specific pocket in the Eg5 motor domain, primarily through hydrophobic interactions. [] The crystal structures pinpoint key residues involved in inhibitor binding and highlight the importance of the three phenyl rings of Monastrol for its interaction with the hydrophobic pocket. []

- Revealing opportunities for optimization: The crystal structures highlight specific areas within the binding pocket that could accommodate modifications to enhance interactions, such as the addition of fluorine atoms observed to increase potency in Monastrol analogs. []

- Analyzing structure-activity relationships (SAR): By systematically modifying Monastrol's structure and evaluating the resulting changes in potency, researchers can establish structure-activity relationships. This information guides the development of more potent and selective Eg5 inhibitors with improved pharmacological profiles. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。